Copper(II) 3,5-diisopropylsalicylate hydrate
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Overview
Description
Copper(II) 3,5-diisopropylsalicylate hydrate is a useful research compound. Its molecular formula is C52H70Cu2O13 and its molecular weight is 1030.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Solvent Interactions : Copper(II) complexes with 3,5-diisopropylsalicylic acid have been synthesized and characterized. In the solid state, these compounds are binuclear, carboxylate-bridged complexes. Their structure is influenced by the type of solvent used, with different behaviors observed in non-coordinating versus polar coordinating solvents (Greenaway, Norris, & Sorenson, 1988).
Pharmacological Activities : The copper(II) complex of 3,5-diisopropylsalicylate has shown a wide range of pharmacological activities. It interacts with human serum albumin, which is crucial for understanding its transport in vivo. This interaction has been studied using various spectroscopic techniques (Greenaway, Hahn, Xi, & Sorenson, 2004).
Biomedical Applications : Copper(II)2(3,5-Diisopropylsalicylate)4(H2O)2 has demonstrated anti-inflammatory, anticancer, and radiation recovery activities among others. Pharmacokinetic studies using a labeled complex have been conducted to understand its distribution and effects in various tissues (Sorenson et al., 1989).
Transport in the Body and SOD-mimetic Activity : The compound's transportation in the body and its superoxide dismutase (SOD)-mimetic activities have been a subject of interest. Studies suggest the formation of stable ternary complexes with human serum albumin, which may be responsible for its bioavailability and therapeutic effects (Shuff, Chowdhary, Khan, & Sorenson, 1992).
Anti-inflammatory and Anticonvulsant Activities : Copper(II) complexes with 3,5-diisopropylsalicylic acid have shown potential anti-inflammatory and anticonvulsant activities. Their ability to modulate polymorphonuclear leukocyte activity and overcome seizures has been explored (Morgant et al., 2000).
Effects on Hemopoiesis and Lymphopoiesis : Copper(II)2(3,5-diisopropylsalicylate)4 has been reported to stimulate hemopoiesis and lymphopoiesis, which are vital for immune system function. Its effects on spleen size, myelopoiesis, and immune reactivity have been studied in mice (Soderberg, Barnett, & Sorenson, 1989).
*Role as a Potential OH Inactivating Ligand: The low molecular mass complexes formed between copper(II) and 3,5-diisopropylsalicylic acid (Dips) in physiological conditions have been studied. This research provides insights into the compound's role in copper absorption and its potential as an *OH-inactivating ligand (Brumas, Miche, & fiallo, 2007).
Mechanism of Action
Target of Action
Copper(II) 3,5-diisopropylsalicylate hydrate is an organometallic compound It is known to be used as a catalyst in various organic synthesis reactions .
Mode of Action
As a catalyst, it likely facilitates chemical reactions by lowering the energy barrier, enabling the reaction to proceed more efficiently .
Biochemical Pathways
As a catalyst, it is involved in various organic synthesis reactions .
Result of Action
This compound has been found to have potent antioxidant activity . In a study, pretreatment with this compound reduced the level of hyperglycemia by 34% and the mortality rate by 29% in streptozotocin-induced diabetes in animals .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is relatively stable at room temperature but may decompose at high temperatures, in light, or when in contact with oxygen .
Biochemical Analysis
Biochemical Properties
The role of Copper(II) 3,5-diisopropylsalicylate hydrate in biochemical reactions is primarily as a catalyst
Cellular Effects
Copper complexes have been found to have anticonvulsant activity, suggesting that they may influence cell function .
Molecular Mechanism
It is known to act as a catalyst in organic synthesis reactions
Dosage Effects in Animal Models
One study found that pretreatment with a copper complex reduced the level of hyperglycemia and the mortality rate in animals .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Copper(II) 3,5-diisopropylsalicylate hydrate involves the reaction of 3,5-diisopropylsalicylic acid with copper(II) acetate in the presence of water to form the desired product.", "Starting Materials": [ "3,5-diisopropylsalicylic acid", "copper(II) acetate", "water" ], "Reaction": [ "Dissolve 3,5-diisopropylsalicylic acid in water", "Add copper(II) acetate to the solution", "Heat the mixture to 80-90°C and stir for 2-3 hours", "Cool the mixture to room temperature and filter the precipitate", "Wash the precipitate with water and dry in a vacuum oven", "The resulting product is Copper(II) 3,5-diisopropylsalicylate hydrate" ] } | |
CAS No. |
123334-28-1 |
Molecular Formula |
C52H70Cu2O13 |
Molecular Weight |
1030.2 g/mol |
IUPAC Name |
dicopper;2-hydroxy-3,5-di(propan-2-yl)benzoate;hydrate |
InChI |
InChI=1S/4C13H18O3.2Cu.H2O/c4*1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16;;;/h4*5-8,14H,1-4H3,(H,15,16);;;1H2/q;;;;2*+2;/p-4 |
InChI Key |
LXTUNHBCYCYLJT-UHFFFAOYSA-J |
SMILES |
CC(C)C1=CC(=C(C(=C1)C(=O)O)O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)O)O)C(C)C.O.[Cu] |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.O.[Cu+2].[Cu+2] |
Origin of Product |
United States |
Q1: What happens when Copper(II) 3,5-diisopropylsalicylate hydrate is dissolved in dimethyl sulfoxide (DMSO)?
A1: When this compound (C26H34CuO6·xH2O) is dissolved in DMSO, a fascinating structural transformation occurs. The DMSO molecules, acting as ligands, coordinate with the copper(II) ions. This interaction leads to the formation of a distinct crystalline compound: tetrakis-3,5-diisopropylsalicylatobis-dimethylsulfoxidodicopper(II), with the formula [Cu(II)2(3,5-DIPS)4(DMSO)2] [].
Q2: Can you describe the structure of the copper complex formed in this reaction?
A2: The resulting complex is a centrosymmetric binuclear copper complex. Essentially, two copper(II) ions are bridged by four 3,5-diisopropylsalicylate ligands. Each copper(II) ion exhibits a square-pyramidal coordination geometry. Four oxygen atoms from the 3,5-diisopropylsalicylate ligands occupy the square planar positions, while a DMSO molecule occupies the apical position [].
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